1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity with many chemicals. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of a trifluoropropyl group. Common methods include:
Electrophilic Aromatic Substitution (EAS): Fluorination of benzene using fluorine gas or other fluorinating agents under controlled conditions.
Nucleophilic Substitution: Introduction of the trifluoropropyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures are crucial due to the reactivity of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of fluorine atoms with other substituents.
Oxidation and Reduction: Though less common due to the stability of the fluorinated compound.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides, under conditions such as heating or the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate, though the reaction may be slow due to the stability of the compound.
Major Products
The major products depend on the specific reactions and reagents used. Substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology and Medicine: Potential use in drug development due to its stability and unique properties.
Industry: Use in the production of high-performance materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action for 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene depends on its specific application. In chemical reactions, it may act as a stable intermediate or reactant. In biological systems, its effects would depend on its interaction with molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzene: Lacks the trifluoropropyl group but shares the fluorinated benzene core.
Hexafluorobenzene: Fully fluorinated benzene, with different reactivity and properties.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene is unique due to the combination of a highly fluorinated benzene ring and a trifluoropropyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(3,3,3-trifluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-4-3(1-2-9(15,16)17)5(11)7(13)8(14)6(4)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUPCXGYMFKRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208921 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-57-5 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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